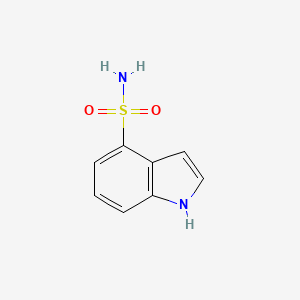
1H-indol-4-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-4-sulfonamide is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The sulfonamide group attached to the indole ring enhances its biological activity, making it a significant compound in medicinal chemistry. Indole derivatives are known for their wide range of pharmacological properties, including antibacterial, antifungal, antimalarial, and anticancer activities .
Aplicaciones Científicas De Investigación
1H-Indole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in various biological processes and as a potential therapeutic agent.
Medicine: Investigated for its antibacterial, antifungal, antimalarial, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
Target of Action
1H-indole-4-sulfonamide, a derivative of indole, is a heterocyclic compound that exhibits a variety of pharmacological actions . The primary targets of 1H-indole-4-sulfonamide are microbial cells, where it exhibits strong antimicrobial actions . It has been reported to show activity against Gram-positive bacteria like Staphylococcus aureus, and Gram-negative bacteria like Klebsiella pneumonia .
Mode of Action
1H-indole-4-sulfonamide interacts with its targets by substituting active sites in drug design . It undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group . This interaction results in the inhibition of microbial growth, thereby exhibiting its antimicrobial properties .
Biochemical Pathways
It is known that indole derivatives possess various biological activities, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . These activities suggest that 1H-indole-4-sulfonamide may affect multiple biochemical pathways, leading to a broad spectrum of pharmacological effects.
Result of Action
The molecular and cellular effects of 1H-indole-4-sulfonamide’s action primarily involve the inhibition of microbial growth . This is achieved through its interaction with microbial cells, leading to their inability to replicate and survive .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-indole-4-sulfonamide typically involves the sulfonylation of indole derivatives. One common method is the reaction of indole with sulfonyl chlorides in the presence of a base such as sodium hydride or potassium hydroxide. The reaction is usually carried out in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of 1H-indole-4-sulfonamide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted sulfonamide derivatives.
Comparación Con Compuestos Similares
- 1H-Indole-2-sulfonamide
- 1H-Indole-3-sulfonamide
- 1H-Indole-5-sulfonamide
Comparison: 1H-Indole-4-sulfonamide is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other indole-sulfonamide derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications.
Propiedades
IUPAC Name |
1H-indole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c9-13(11,12)8-3-1-2-7-6(8)4-5-10-7/h1-5,10H,(H2,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYCLZOYKGDAGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2229284-49-3 |
Source


|
| Record name | 1H-indole-4-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
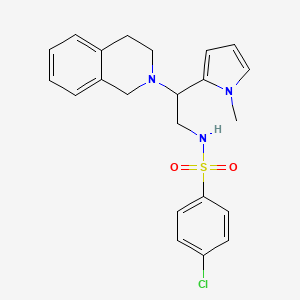
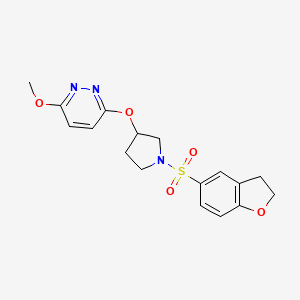
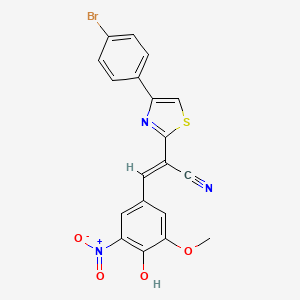
![2-[(4-Methoxy-3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2525955.png)
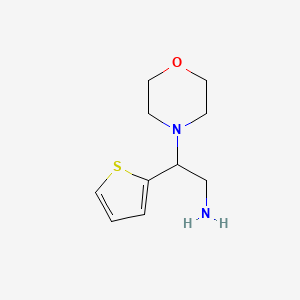
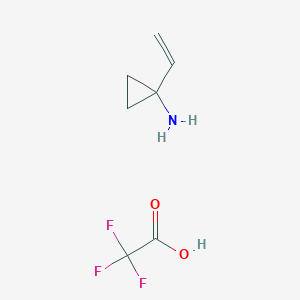
![tert-butyl N-[2-amino-1-(2,3-dichlorophenyl)ethyl]carbamate](/img/structure/B2525958.png)
![N-[(1-benzylbenzimidazol-2-yl)methyl]-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2525959.png)

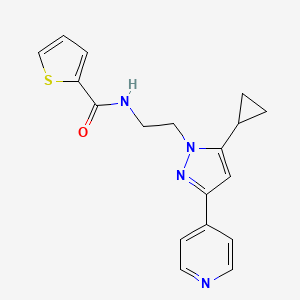
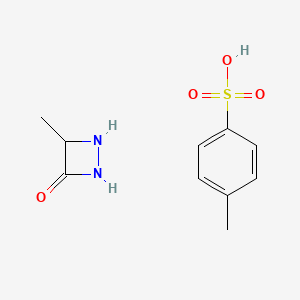


![3-{[4-(Aminomethyl)phenyl]methyl}-5,5-dimethylimidazolidine-2,4-dione hydrochloride](/img/structure/B2525965.png)
